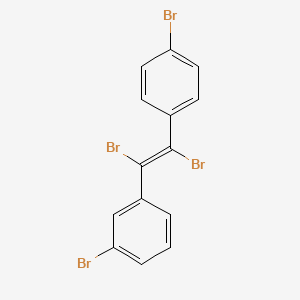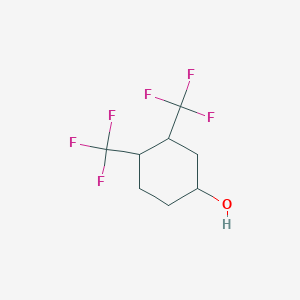
Decahydro-N-methyl-3-(trifluoromethyl)-isoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Decahydro-N-methyl-3-(trifluoromethyl)-isoquinoline is a synthetic organic compound belonging to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Decahydro-N-methyl-3-(trifluoromethyl)-isoquinoline typically involves multi-step organic reactions. One common approach might include:
Starting Material: The synthesis may begin with a suitable isoquinoline derivative.
Hydrogenation: The isoquinoline derivative undergoes hydrogenation to form the decahydro structure.
Methylation: Introduction of the N-methyl group can be achieved through methylation reactions using reagents like methyl iodide.
Trifluoromethylation: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions for large-scale synthesis. This includes using catalysts, controlling temperature and pressure, and ensuring high yield and purity of the final product.
化学反应分析
Types of Reactions
Decahydro-N-methyl-3-(trifluoromethyl)-isoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can further modify the hydrogenation state of the compound.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like halogens or nucleophiles under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while substitution could introduce new functional groups.
科学研究应用
Chemistry
In chemistry, Decahydro-N-methyl-3-(trifluoromethyl)-isoquinoline can be used as a building block for synthesizing more complex molecules.
Biology
In biological research, it may serve as a probe or ligand in studying biochemical pathways.
Medicine
Industry
In the industrial sector, it could be used in the production of specialty chemicals or materials with specific properties.
作用机制
The mechanism by which Decahydro-N-methyl-3-(trifluoromethyl)-isoquinoline exerts its effects depends on its interaction with molecular targets. These targets could include enzymes, receptors, or other proteins involved in various biochemical pathways. The trifluoromethyl group often enhances the compound’s stability and bioavailability.
相似化合物的比较
Similar Compounds
Decahydroisoquinoline: Lacks the trifluoromethyl and N-methyl groups.
N-methylisoquinoline: Lacks the decahydro and trifluoromethyl groups.
Trifluoromethylisoquinoline: Lacks the decahydro and N-methyl groups.
Uniqueness
Decahydro-N-methyl-3-(trifluoromethyl)-isoquinoline is unique due to the combination of the decahydro structure, N-methyl group, and trifluoromethyl group, which confer distinct chemical and physical properties.
属性
IUPAC Name |
2-methyl-3-(trifluoromethyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18F3N/c1-15-7-9-5-3-2-4-8(9)6-10(15)11(12,13)14/h8-10H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQFYUQDTNSFHSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2CCCCC2CC1C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18F3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Methyl 5-methoxy-2-[4-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylate](/img/structure/B6312622.png)
![1,2-Bis[4-nitro-2-(trifluoromethyl)phenyl]ethane](/img/structure/B6312636.png)
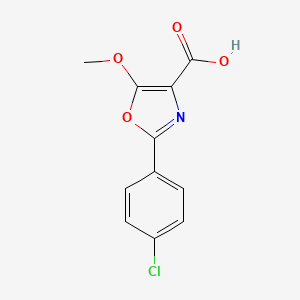
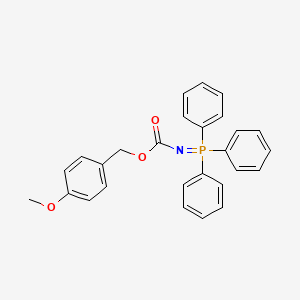
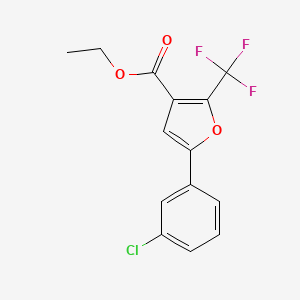
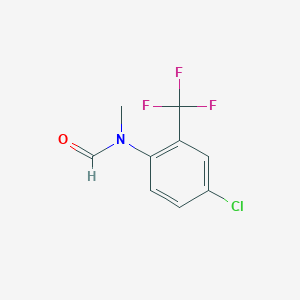
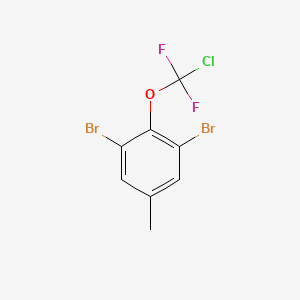
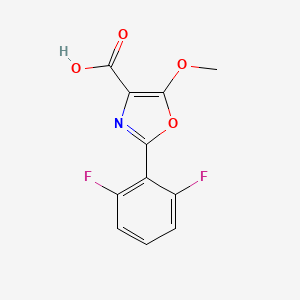
![2-[3-(Trifluoromethyl)phenyl]-5-methoxy-1,3-oxazole-4-carboxylic acid](/img/structure/B6312686.png)
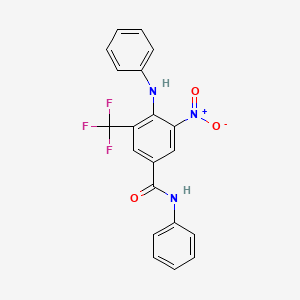
![(3As,6as)-2,5-dibenzyl-3a,6a-bis(trifluoromethyl)-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B6312701.png)
![Tris-[(hexyloxy)methyl]amine](/img/structure/B6312704.png)
